Kadsuphilactone B
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Overview
Description
Kadsuphilactone B is a nortriterpenoid compound isolated from the fruit of Schisandra chinensis. It has garnered significant attention due to its potent biological activities, particularly its ability to induce caspase-dependent apoptosis in human ovarian cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of Kadsuphilactone B involves a phytochemical study of Schisandra chinensis fruits. The process includes extraction with ethanol, followed by fractionation using Diaion HP-20 column chromatography with gradient mixtures of methanol and water as mobile phases .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions
Kadsuphilactone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Kadsuphilactone B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the chemical behavior of nortriterpenoids.
Biology: It is used to investigate the mechanisms of apoptosis and cell signaling pathways.
Mechanism of Action
Kadsuphilactone B induces apoptosis in cancer cells through the activation of caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase. It also modulates the expression levels of B cell lymphoma 2 (Bcl-2) family proteins and the activation of mitogen-activated protein kinases (MAPKs) in a dose-dependent manner . These molecular targets and pathways are crucial for its pro-apoptotic activity.
Comparison with Similar Compounds
Similar Compounds
Kadsuphilactone B is structurally related to other nortriterpenoids isolated from Schisandra chinensis, such as schizandrin, deoxyschizandrin, and gomisin A .
Uniqueness
What sets this compound apart from its similar compounds is its potent cytotoxic activity against specific cancer cell lines and its ability to induce caspase-dependent apoptosis. This unique combination of properties makes it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C30H42O5 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(1S,3S,9R,12S,13S,16S,17R)-16-[(1R)-1-hydroxy-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8,8,13,17-tetramethyl-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadec-4-en-6-one |
InChI |
InChI=1S/C30H42O5/c1-18-7-10-22(34-24(18)32)28(6,33)20-11-13-26(4)21-9-8-19-25(2,3)35-23(31)12-14-29(19)17-30(21,29)16-15-27(20,26)5/h7,12,14,19-22,33H,8-11,13,15-17H2,1-6H3/t19-,20-,21-,22+,26-,27+,28+,29+,30-/m0/s1 |
InChI Key |
FSLAFDXATUXTAG-JHKRTFPPSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)C=CC(=O)OC6(C)C)C)C)O |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)(C2CCC3(C2(CCC45C3CCC6C4(C5)C=CC(=O)OC6(C)C)C)C)O |
Origin of Product |
United States |
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